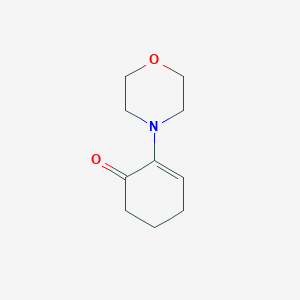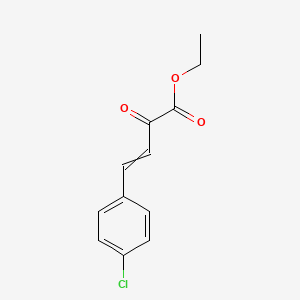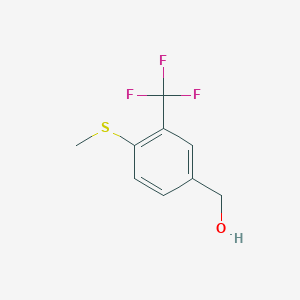![molecular formula C12H8BrN3O B8474251 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B8474251.png)
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the triazolopyridine ring and a phenol group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol typically involves the formation of the triazolopyridine core followed by the introduction of the bromine atom and the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between enaminonitriles and benzohydrazides can be mediated by microwave irradiation to form the triazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can yield various substituted triazolopyridine derivatives.
Applications De Recherche Scientifique
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is unique due to the presence of both the bromine atom and the phenol group, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C12H8BrN3O |
|---|---|
Poids moléculaire |
290.11 g/mol |
Nom IUPAC |
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-9-4-5-11-14-15-12(16(11)7-9)8-2-1-3-10(17)6-8/h1-7,17H |
Clé InChI |
OGMBVPRQRJENGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C2=NN=C3N2C=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid](/img/structure/B8474199.png)









![Imidazo[1,2-a]pyridine,5-[(4-chlorobutyl)thio]-](/img/structure/B8474286.png)
